2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c23-22(24,25)17-11-5-6-12-18(17)26-20(29)14-28-27-21(15-8-2-1-3-9-15)16-10-4-7-13-19(16)32(28,30)31/h1-13H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGONYIXOZDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound belonging to the class of benzothiadiazine derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.4 g/mol. The structure features a benzothiadiazine ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.4 g/mol |
| CAS Number | 1029726-82-6 |
Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting anti-apoptotic proteins .
Antimicrobial Properties
Benzothiadiazine derivatives are also noted for their antimicrobial activities. The compound has been evaluated against several bacterial strains and has shown promising results in inhibiting growth, making it a potential candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes such as kinases and proteases by binding to their active sites.
- Receptor Modulation : It acts on various receptors, including G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Induction of Apoptosis : The compound can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Studies : A study published in Bioactive Thiazine and Benzothiazine Derivatives demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Evaluation : Research highlighted in Recent Advances on Heterocyclic Compounds with Antiviral Properties indicates that modifications in the thiadiazole structure can enhance antimicrobial efficacy against pathogenic bacteria .
- Pharmacological Reviews : A comprehensive review has documented the pharmacological potential of benzothiadiazine derivatives, emphasizing their applications in treating cancer and infectious diseases .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- The benzo[e][1,2,3]thiadiazine core is critical for electronic properties due to sulfone groups, influencing binding affinity .
- The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy or bromo substituents in analogs .
Pharmacological Activity Comparison
Key Observations :
- The acetamide moiety is a common pharmacophore across diverse therapeutic applications, including antidiabetic and anti-inflammatory activities .
Physicochemical Properties
Key Observations :
Key Challenges :
- Introducing electron-withdrawing groups (e.g., CF3) may require inert conditions or specialized catalysts .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, aromatic protons at δ 7.1–8.3 ppm) .
- X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and benzothiadiazine sulfone group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 475.08) .
Advanced Tip : Use DFT calculations (B3LYP/6-311++G**) to correlate experimental NMR shifts with theoretical electron density maps .
How can researchers design experiments to evaluate its biological activity, and what assays are most relevant?
Basic Research Question
Initial screening involves:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Enzyme Inhibition : α-Glucosidase or COX-1/2 inhibition assays (e.g., IC₅₀ = 12.5 μM for α-glucosidase) .
Advanced Research Question
For mechanistic studies:
- DNA Interaction Analysis : UV-Vis titration and fluorescence quenching to determine binding constants (Kₐ ~10⁴ M⁻¹) and groove-binding vs. intercalation modes .
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) tracked in cell lines via scintillation counting .
What strategies resolve contradictions in biological data across studies?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values in antioxidant assays) may arise from:
- Solubility Differences : Use standardized DMSO stock concentrations (<0.1% v/v) to avoid solvent interference .
- Cell Line Variability : Validate across multiple lines (e.g., HepG2 vs. MCF-7) with controlled passage numbers .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .
How can computational methods guide structural optimization for enhanced activity?
Advanced Research Question
- Molecular Docking : AutoDock Vina predicts binding poses with target proteins (e.g., α-glucosidase; ΔG = −9.2 kcal/mol) .
- QSAR Modeling : Use Gaussian-based descriptors (HOMO/LUMO energies) to correlate electronic effects (e.g., trifluoromethyl group’s electron-withdrawing nature) with bioactivity .
- ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., BBB permeability: low; CYP3A4 inhibition risk: moderate) .
What are the challenges in scaling up synthesis, and how are they mitigated?
Advanced Research Question
- Byproduct Formation : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., sulfone oxidation byproducts) .
- Solvent Recovery : Implement vacuum distillation for DMF recycling (≥90% recovery) .
- Thermal Safety : Use reaction calorimetry (RC1e) to optimize exothermic steps (e.g., cyclocondensation ΔT < 10°C) .
How do structural modifications impact metabolic stability and toxicity?
Advanced Research Question
- Trifluoromethyl Group : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 h in microsomal assays) but may elevate hepatotoxicity (ALT levels in murine models) .
- Sulfone Moiety : Reduces plasma protein binding (from 92% to 78%), improving free drug availability .
Methodological Note : Use LC-MS/MS to track metabolites in hepatic microsome incubations (NADPH cofactor, 37°C, pH 7.4) .
What crystallographic data reveal about its solid-state behavior?
Advanced Research Question
Single-crystal X-ray diffraction (153 K, Mo-Kα radiation) shows:
- Packing Motifs : C–H···O interactions between acetamide and sulfone groups (d = 2.89 Å) .
- Torsional Angles : Dihedral angle of 42.5° between benzothiadiazine and phenyl rings impacts solubility .
Application : Use Mercury software to simulate powder XRD patterns for polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
